4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

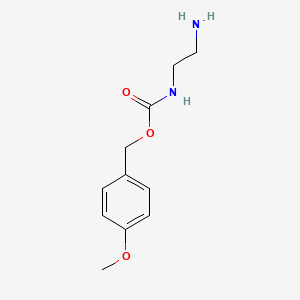

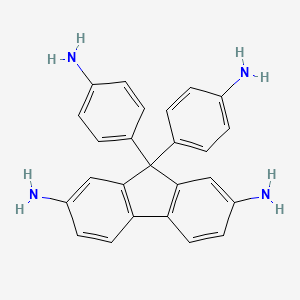

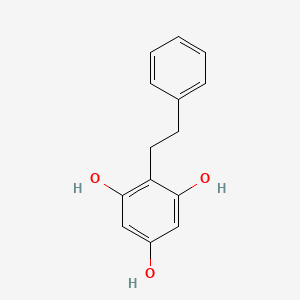

4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato es un compuesto orgánico con la fórmula molecular C12H10O8. Es un derivado del benceno con dos grupos metoxicarbonilo y dos grupos carboxilato unidos al anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato típicamente implica la esterificación del ácido benceno-1,2,4,5-tetracarboxílico. La reacción se lleva a cabo utilizando metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. Las condiciones de reacción generalmente incluyen la reflujo de la mezcla durante varias horas para asegurar la esterificación completa.

Métodos de Producción Industrial: En un entorno industrial, la producción de 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato sigue un proceso de esterificación similar, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato puede sufrir varias reacciones químicas, incluyendo:

Hidrólisis: Los grupos éster pueden ser hidrolizados para formar los ácidos carboxílicos correspondientes.

Reducción: El compuesto puede ser reducido para formar los alcoholes correspondientes.

Sustitución: Los grupos metoxicarbonilo pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Hidrólisis: Típicamente se lleva a cabo utilizando hidróxido de sodio acuoso o ácido clorhídrico en condiciones de reflujo.

Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, a menudo en presencia de un catalizador o en condiciones básicas.

Productos Principales:

Hidrólisis: Ácido benceno-1,2,4,5-tetracarboxílico.

Reducción: 4,5-Bis(hidroximetil)benceno-1,2-dicarboxilato.

Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios derivados sustituidos.

Aplicaciones Científicas De Investigación

4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato tiene varias aplicaciones en la investigación científica:

Síntesis Orgánica: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Ciencia de Materiales: El compuesto se puede utilizar en la preparación de polímeros y otros materiales con propiedades específicas.

Catálisis: El compuesto se puede utilizar como ligando en química de coordinación y catálisis.

Mecanismo De Acción

El mecanismo de acción de 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato depende de su aplicación específica. En la síntesis orgánica, actúa como un precursor o intermedio, participando en varias reacciones químicas para formar los productos deseados. En la catálisis, puede coordinarse con iones metálicos para formar especies catalíticas activas que facilitan las transformaciones químicas.

Compuestos Similares:

Ácido benceno-1,2,4,5-tetracarboxílico: El compuesto principal del cual se deriva el 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato.

Dimetil 2,2'-bipiridina-4,4'-dicarboxilato: Otro derivado éster con grupos funcionales similares.

Ácido 1,2,4,5-bencenotetracarboxílico: Un compuesto relacionado con cuatro grupos carboxilato.

Unicidad: 4,5-Bis(metoxicarbonil)benceno-1,2-dicarboxilato es único debido a su patrón específico de sustitución y la presencia de ambos grupos éster y carboxilato.

Comparación Con Compuestos Similares

Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate is derived.

Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another ester derivative with similar functional groups.

1,2,4,5-Benzenetetracarboxylic acid: A related compound with four carboxylate groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ester and carboxylate groups

Propiedades

Número CAS |

143650-84-4 |

|---|---|

Fórmula molecular |

C12H8O8-2 |

Peso molecular |

280.19 g/mol |

Nombre IUPAC |

4,5-bis(methoxycarbonyl)phthalate |

InChI |

InChI=1S/C12H10O8/c1-19-11(17)7-3-5(9(13)14)6(10(15)16)4-8(7)12(18)20-2/h3-4H,1-2H3,(H,13,14)(H,15,16)/p-2 |

Clave InChI |

YRNWTQDKUMSTIV-UHFFFAOYSA-L |

SMILES canónico |

COC(=O)C1=C(C=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)

![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)

![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)